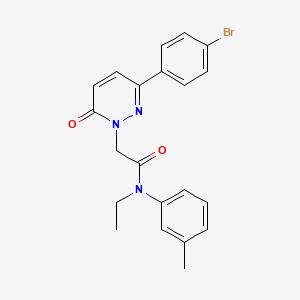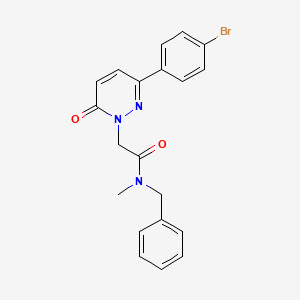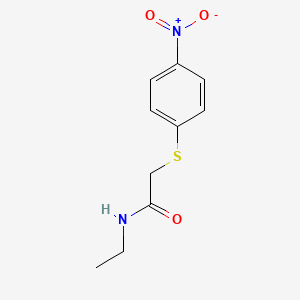
n-Ethyl-2-((4-nitrophenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethyl-2-((4-nitrophenyl)thio)acetamide is an organic compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 g/mol . This compound features a nitrophenyl group attached to a thioacetamide moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of n-Ethyl-2-((4-nitrophenyl)thio)acetamide typically involves the reaction of 4-nitrophenylthiol with ethyl bromoacetate under basic conditions, followed by the addition of ammonia or an amine to form the final product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
n-Ethyl-2-((4-nitrophenyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Scientific Research Applications
n-Ethyl-2-((4-nitrophenyl)thio)acetamide has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of n-Ethyl-2-((4-nitrophenyl)thio)acetamide involves its interaction with biological molecules, particularly proteins. The nitrophenyl group can undergo nucleophilic attack by thiol groups in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, which is the basis for its biological effects .
Comparison with Similar Compounds
n-Ethyl-2-((4-nitrophenyl)thio)acetamide can be compared with other nitrophenyl derivatives:
N-(4-nitrophenyl)acetamide: Similar structure but lacks the thioether linkage, making it less reactive towards thiol groups.
N-(4-methoxy-2-nitrophenyl)acetamide: Contains a methoxy group instead of an ethyl group, which can influence its reactivity and biological activity.
N-(4-ethoxy-2-nitrophenyl)acetamide: Features an ethoxy group, which can affect its solubility and interaction with biological molecules.
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
N-ethyl-2-(4-nitrophenyl)sulfanylacetamide |
InChI |
InChI=1S/C10H12N2O3S/c1-2-11-10(13)7-16-9-5-3-8(4-6-9)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) |
InChI Key |
QQMOHPXAIYBLDB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




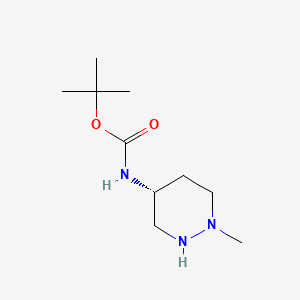
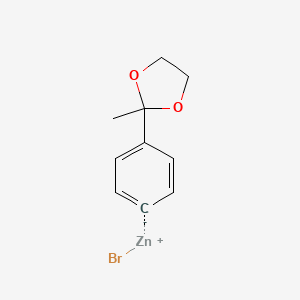
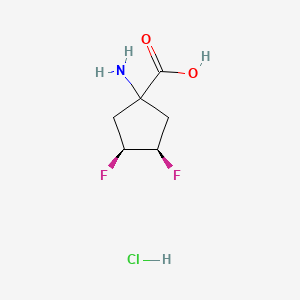
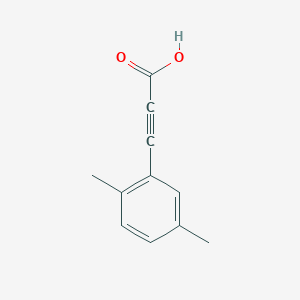
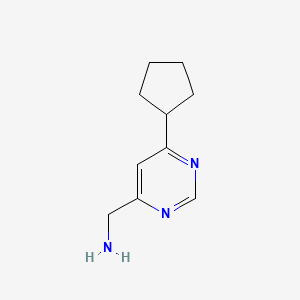
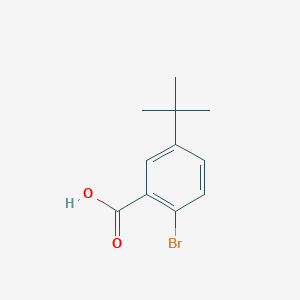
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)

